molecular formula C12H9N3S B2825909 7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidine-4-thione CAS No. 1029792-27-5

7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidine-4-thione

Cat. No.: B2825909
CAS No.: 1029792-27-5
M. Wt: 227.29
InChI Key: OEJBGIKPUGRAOT-UHFFFAOYSA-N
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Description

7-Phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidine-4-thione is a heterocyclic aromatic organic compound characterized by its unique structure, which includes a pyrrolo[3,2-d]pyrimidine core with a phenyl group at the 7-position and a thione group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidine-4-thione typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a suitable pyrrolopyrimidine derivative with a phenyl-containing reagent in the presence of a catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 7-Phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidine-4-thione can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the thione group to a sulfone.

  • Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the thione group to a thiol.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols in the presence of a suitable base.

  • Addition Reactions: Electrophilic addition reactions can be performed using electrophiles such as halogens or alkyl halides.

Major Products Formed: The major products formed from these reactions include sulfones, thiols, substituted pyrrolopyrimidines, and adducts resulting from electrophilic addition.

Scientific Research Applications

Chemistry: In chemistry, 7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidine-4-thione is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, this compound has been studied for its potential as a pharmacophore in drug discovery. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.

Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its potential use in the treatment of various diseases. Its biological activity has been explored in the context of antimicrobial, antiviral, and anticancer properties.

Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable component in the production of high-performance materials.

Mechanism of Action

The mechanism by which 7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidine-4-thione exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The exact pathways involved can vary, but typically, the compound binds to its target, leading to a cascade of biochemical events that result in the desired therapeutic effect.

Comparison with Similar Compounds

  • 7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one

  • 7-Cyclopentyl-5-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ylamine

Uniqueness: 7-Phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidine-4-thione stands out due to its thione group, which imparts distinct chemical properties compared to its oxygen-containing analogs. This difference in functionality can lead to unique reactivity and biological activity, making it a valuable compound in various applications.

Properties

IUPAC Name

7-phenyl-1,5-dihydropyrrolo[3,2-d]pyrimidine-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3S/c16-12-11-10(14-7-15-12)9(6-13-11)8-4-2-1-3-5-8/h1-7,13H,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEJBGIKPUGRAOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CNC3=C2NC=NC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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